molecular formula C10H12N2 B11920142 5-Isopropylimidazo[1,2-A]pyridine

5-Isopropylimidazo[1,2-A]pyridine

Katalognummer: B11920142
Molekulargewicht: 160.22 g/mol
InChI-Schlüssel: QEKGIZJQAVRDMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isopropylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold in the development of pharmaceuticals and other chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with isopropyl aldehyde under acidic conditions. This reaction forms the imidazo[1,2-A]pyridine core with the isopropyl group attached at the 5-position. Various catalysts and solvents can be used to optimize the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of green chemistry principles, such as metal-free catalysis and environmentally benign solvents, is also emphasized to minimize the ecological impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Isopropylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents with nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

5-Isopropylimidazo[1,2-A]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science .

Wirkmechanismus

The mechanism of action of 5-Isopropylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,5-A]pyridine: Known for its luminescent properties and applications in optoelectronics.

    Imidazo[4,5-B]pyridine: Studied for its potential as an anti-inflammatory and anticancer agent.

    Imidazo[1,2-B]pyridazine: Explored for its antimicrobial and antiviral activities.

Uniqueness

5-Isopropylimidazo[1,2-A]pyridine stands out due to its unique substitution pattern, which imparts specific biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound in research and industry .

Eigenschaften

Molekularformel

C10H12N2

Molekulargewicht

160.22 g/mol

IUPAC-Name

5-propan-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H12N2/c1-8(2)9-4-3-5-10-11-6-7-12(9)10/h3-8H,1-2H3

InChI-Schlüssel

QEKGIZJQAVRDMZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC2=NC=CN21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.